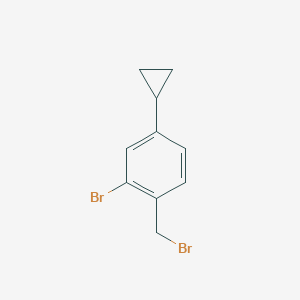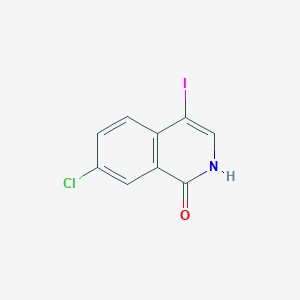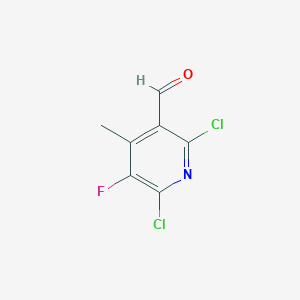
Dimethyl (4-iodophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenol with dimethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted phenyl phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Cross-Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Mecanismo De Acción
The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
- Dimethyl (4-fluorophenyl)phosphonate
Uniqueness
Dimethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can participate in specific reactions, such as cross-coupling, more efficiently than other halogens. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
| 61110-78-9 | |
Fórmula molecular |
C8H10IO3P |
Peso molecular |
312.04 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-4-iodobenzene |
InChI |
InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
IONOWHWXOWCHBM-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=C(C=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)




![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)

![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)


